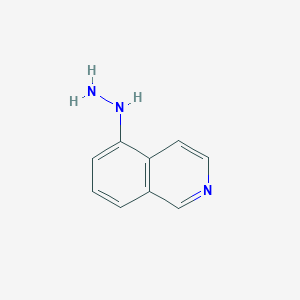

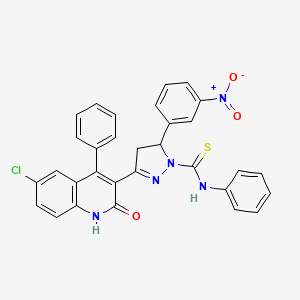

![molecular formula C13H11N3O2S B2554445 N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034548-86-0](/img/structure/B2554445.png)

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a compound that contains a pyrazolo[1,5-a]pyridine moiety attached to a benzenesulfonamide group. Pyrazolo[1,5-a]pyridines are purine analogues and have been studied for their various biological activities . Benzenesulfonamides are a class of compounds that have been widely used in the design of pharmaceuticals .

Chemical Reactions Analysis

The chemical reactions involving “N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” would depend on the reaction conditions and the other reactants involved. Pyrazolo[1,5-a]pyrimidines have been shown to undergo a variety of reactions .Aplicaciones Científicas De Investigación

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (PP) derivatives have been identified as strategic compounds for optical applications due to their:

- Tunable Photophysical Properties : These compounds exhibit varying absorption and emission behaviors, making them suitable for designing solid-state emitters .

Medicinal Chemistry

PP derivatives are considered a key structural motif in medicinal applications. Their synthetic routes have expanded significantly in recent decades. Researchers explore their potential as:

Mecanismo De Acción

Target of Action

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound that has been identified as a strategic compound for optical applications . It has been found to strongly inhibit the kinase activity of ZAK , a protein kinase that plays a crucial role in cell signaling.

Mode of Action

The compound N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide interacts with its target, ZAK, by binding to the kinase’s active site, thereby inhibiting its activity . This inhibition suppresses the activation of ZAK downstream signals in a dose-dependent manner .

Biochemical Pathways

The inhibition of ZAK by N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide affects various biochemical pathways. ZAK is involved in several signaling pathways, including the MAPK pathway, which plays a key role in cellular processes such as growth, differentiation, and apoptosis. By inhibiting ZAK, the compound can potentially influence these processes .

Pharmacokinetics

Similar compounds have been found to have suitable pharmacokinetic phases predicted by theoretical admet studies

Result of Action

The molecular and cellular effects of N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide’s action are primarily due to its inhibition of ZAK. By suppressing the activation of ZAK downstream signals, the compound can potentially influence cellular processes such as growth, differentiation, and apoptosis .

Safety and Hazards

The safety and hazards associated with “N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” would depend on various factors including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .

Propiedades

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c17-19(18,13-4-2-1-3-5-13)15-11-7-9-16-12(10-11)6-8-14-16/h1-10,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVQFDLCEMLEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2554369.png)

![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554374.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2554375.png)

![N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2554377.png)

![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2554378.png)

![Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2554379.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2554385.png)